molecular formula C17H17N3OS B2577645 4-[4-(Thiophene-2-carbonyl)piperazin-1-YL]-1H-indole CAS No. 256458-54-5

4-[4-(Thiophene-2-carbonyl)piperazin-1-YL]-1H-indole

Cat. No. B2577645
CAS RN: 256458-54-5
M. Wt: 311.4
InChI Key: QLBCEVUYHAKMRP-UHFFFAOYSA-N
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Description

The compound “4-[4-(Thiophene-2-carbonyl)piperazin-1-YL]-1H-indole” is a complex organic molecule. It contains a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom . The molecule also includes a piperazine ring and an indole ring .


Molecular Structure Analysis

The molecular structure of this compound is complex, involving multiple ring structures including a thiophene ring, a piperazine ring, and an indole ring . The InChI code for this compound is 1S/C16H16N3OS/c17-12-13-3-5-14 (6-4-13)18-7-9-19 (10-8-18)16 (20)15-2-1-11-21-15/h1-6,11,21H,7-10H2 .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 298.39 . The compound is stored at a temperature of 28 C .

Scientific Research Applications

  • Electrochemical Oxidation and Synthesis of Bisindolyl-p-quinone Derivatives : Amani, Khazalpour, and Nematollahi (2012) explored the electrochemical oxidation of 4-(piperazin-1-yl)phenols in the presence of indole derivatives, leading to the synthesis of bisindolyl-p-quinone derivatives. This study highlights the unique regioselectivity in the synthesis process, offering insights into the chemical behavior of such compounds (Amani, Khazalpour, & Nematollahi, 2012).

  • Anticancer Activity of Piperazine-2,6-dione and 4-(1H-indole-2-carbonyl)piperazine-2,6-dione Derivatives : Kumar et al. (2013) synthesized piperazine-2,6-dione and 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives under microwave irradiation and evaluated them for anticancer activity. The research demonstrated the potential of these derivatives in cancer treatment, showcasing their pharmacological relevance (Kumar et al., 2013).

  • Synthesis of Novel Ligands with Potential Dopaminergic Activity : Pessoa‐Mahana et al. (2011) reported the synthesis of a series of 1-Benzyl-3-[4-Aryl-1-piperazingl]carbonyl-1H-Indoles, as potential bioactive ligands at D4 receptors. This indicates the potential application of such compounds in the field of neurological treatments (Pessoa‐Mahana et al., 2011).

  • Improvement in Synthetic Methods for Benzofuran-2-carboxylic Acid Derivatives : Jian-me (2015) focused on improving the synthetic process for 5-(4-(4-(5-cyano-1H-indol-3-yl)butyl)piperazin-1-yl)-benzofuran-2-carboxylic acid. The study offers valuable insights into the chemical synthesis of complex molecules, enhancing efficiency and yield (Jian-me, 2015).

Future Directions

Thiophene-based analogs, like this compound, are of interest to a growing number of scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the future directions for this compound could involve further exploration of its biological activity and potential applications in medicine.

properties

IUPAC Name

[4-(1H-indol-4-yl)piperazin-1-yl]-thiophen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3OS/c21-17(16-5-2-12-22-16)20-10-8-19(9-11-20)15-4-1-3-14-13(15)6-7-18-14/h1-7,12,18H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLBCEVUYHAKMRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC3=C2C=CN3)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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